molecular formula C12H13NO2 B046891 ethyl 1-methyl-1H-indole-2-carboxylate CAS No. 18450-24-3

ethyl 1-methyl-1H-indole-2-carboxylate

Cat. No.: B046891
CAS No.: 18450-24-3
M. Wt: 203.24 g/mol
InChI Key: FRLLPWADCHCBBY-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-indole-2-carboxylate (C₁₂H₁₃NO₂, MW 203.24) is an indole derivative featuring a methyl group at the 1-position (N-methyl substitution) and an ethyl ester moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it is used to synthesize carboxamide derivatives and other bioactive molecules . Its structural features, including the electron-withdrawing ester group and steric hindrance from the N-methyl group, influence its reactivity and applications in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLPWADCHCBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205113
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID40205113
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56559-60-5, 18450-24-3
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605
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Record name 18450-24-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 1-Methylindole-2-Carboxylic Acid

The most direct route involves converting 1-methylindole-2-carboxylic acid to its ethyl ester. This two-step process begins with the formation of the acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions. The acid chloride is subsequently treated with absolute ethanol to yield the ester.

Reaction Conditions :

  • Step 1 (Chlorination) : 1-Methylindole-2-carboxylic acid (1.0 equiv) reacts with SOCl₂ (1.5 equiv) in dichloromethane at 0°C for 1 hour. Excess SOCl₂ is removed via rotary evaporation.

  • Step 2 (Esterification) : The crude acid chloride is dissolved in ethanol (2.0 equiv) and stirred at room temperature for 12 hours. The product is purified via recrystallization from methanol, achieving yields of 89–93%.

Key Considerations :

  • Moisture must be excluded to prevent hydrolysis of the acid chloride.

  • Slow recrystallization from methanol produces high-purity crystals suitable for X-ray diffraction studies.

Alkylation of Indole-2-Carboxylate Esters

An alternative approach involves methylating the nitrogen of ethyl indole-2-carboxylate. This method is advantageous when starting from commercially available indole-2-carboxylate esters.

Reaction Conditions :

  • Ethyl indole-2-carboxylate (1.0 equiv) is treated with methyl iodide (1.2 equiv) in the presence of sodium hydride (NaH, 1.5 equiv) in dry dimethylformamide (DMF) at 0°C. The mixture is warmed to room temperature and stirred for 6 hours.

  • Purification via column chromatography (hexane/ethyl acetate, 4:1) yields the N-methylated product in 85–88% yield.

Mechanistic Insight :
The base deprotonates the indole nitrogen, enabling nucleophilic attack on methyl iodide. Steric hindrance from the ester group at the 2-position minimizes over-alkylation.

Fischer Indole Synthesis Approach

The Fischer indole synthesis offers a route to construct the indole ring system de novo, followed by esterification and methylation. This method is less common due to its multi-step nature but is valuable for introducing substituents early in the synthesis.

Reaction Conditions :

  • Step 1 (Phenylhydrazine Formation) : React cyclohexanone with phenylhydrazine in acetic acid at reflux to form the phenylhydrazone.

  • Step 2 (Cyclization) : Heat the phenylhydrazone in polyphosphoric acid (PPA) at 120°C for 3 hours to yield indole-2-carboxylic acid.

  • Step 3 (Esterification and Methylation) : Follow the procedures outlined in Sections 1.1 and 1.2.

Yield : Overall yields for this route range from 65–70%, making it less efficient than direct esterification or alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and purity. Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates but may promote side reactions. Non-polar solvents (e.g., toluene) are preferred for esterification to minimize solvolysis.

Table 1: Solvent Optimization for Alkylation

SolventTemperature (°C)Yield (%)Purity (%)
DMF258895
THF258292
Toluene257589

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency by facilitating ion-pair formation. Similarly, molecular sieves (3Å) enhance esterification yields by scavenging water.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes continuous flow systems to ensure reproducibility and scalability. For esterification:

  • The acid chloride and ethanol are pumped into a tubular reactor at 50°C with a residence time of 10 minutes.

  • Yields of 94% are achieved at a throughput of 10 kg/hour.

Catalyst Recycling

Heterogeneous catalysts (e.g., silica-supported sulfonic acid) enable esterification without stoichiometric acid, reducing waste. Catalysts are recovered via filtration and reused for 5–7 cycles with <5% activity loss.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Esterification9398HighModerate
Alkylation8895ModerateHigh
Fischer Indole Synthesis7090LowLow

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-methyl-1H-indole-2-carboxylate has the molecular formula C12H13NO2C_{12}H_{13}NO_2 and features an indole ring substituted with an ethyl ester group at the 2-position and a methyl group at the 1-position. This structural configuration contributes to its reactivity and biological activity.

Chemistry

  • Synthesis Building Block: this compound serves as a crucial intermediate in the synthesis of more complex indole derivatives, facilitating the exploration of new chemical reactions and pathways .

Biology

  • Enzyme Inhibition Studies: The compound is employed in research focused on enzyme inhibition, providing insights into mechanisms that could lead to therapeutic applications .
  • Receptor Binding Studies: It is utilized to investigate interactions with various biological receptors, which may have implications for drug design.

Medicine

  • Anticancer Activity: Research indicates that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells and inhibiting cell cycle progression.
  • Antimicrobial Properties: this compound has demonstrated activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Industry

  • Pharmaceutical Development: This compound is integral in developing pharmaceuticals, particularly those targeting inflammatory and infectious diseases .
  • Agrochemicals: Its applications extend to agricultural chemistry, where it contributes to the formulation of herbicides and fungicides .

The biological activities associated with this compound include:

Activity TypeDescription
AntiviralInhibits viral replication by targeting specific viral enzymes
Anti-inflammatoryReduces inflammation by modulating cytokine production
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth
AntimicrobialExhibits efficacy against bacteria and fungi
AntidiabeticPotentially regulates glucose metabolism
AntimalarialShows activity against malaria-causing parasites

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Antiviral Activity

Research demonstrated that derivatives of this compound could inhibit key enzymes involved in viral replication, showcasing its potential as an antiviral agent.

Anticancer Properties

In vitro studies revealed that this compound induces apoptosis in several cancer cell lines. Its mechanism involves disrupting cell cycle regulation and promoting oxidative stress within cancer cells.

Anti-inflammatory Effects

Studies indicate that this compound can significantly reduce pro-inflammatory cytokines, making it a candidate for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between ethyl 1-methyl-1H-indole-2-carboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1-Me, 2-COOEt C₁₂H₁₃NO₂ 203.24 Intermediate for carboxamide synthesis; moderate hydrophobicity due to ethyl ester
Methyl 1-methyl-1H-indole-3-carboxylate 1-Me, 3-COOMe C₁₁H₁₁NO₂ 189.21 High thermal stability (mp > 200°C); used in crystallography studies
Ethyl 5-nitro-1H-indole-2-carboxylate 5-NO₂, 2-COOEt C₁₁H₁₀N₂O₄ 234.21 Electron-deficient due to nitro group; reactive in electrophilic substitutions
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate 1-CH₂CN, 2-COOEt C₁₃H₁₂N₂O₂ 236.25 Enhanced electrophilicity; used in heterocyclic chemistry
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate 5-OH, 2-Me, 1-Pr, 3-COOEt C₁₅H₁₉NO₃ 261.32 Hydrogen-bonding capacity; potential pharmacological activity

Key Observations:

  • Positional Isomerism : Moving the ester group from the 2- to 3-position (e.g., methyl 1-methyl-1H-indole-3-carboxylate) alters molecular packing in crystals, affecting solubility and thermal stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro at 5-position) increase reactivity in electrophilic aromatic substitution, while bulky groups (e.g., propyl at 1-position) enhance steric hindrance .
  • Ester Chain Length : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility in organic solvents .

Biological Activity

Ethyl 1-methyl-1H-indole-2-carboxylate is a notable compound within the indole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are recognized for their significant biological properties, including:

  • Antiviral Activity
  • Anti-inflammatory Effects
  • Anticancer Properties
  • Antimicrobial and Antitubercular Activities
  • Antidiabetic and Antimalarial Effects
  • Anticholinesterase Activity

These properties are attributed to their ability to interact with various biological targets, leading to significant biochemical changes .

Target of Action

This compound interacts with specific molecular targets that mediate its biological effects. Indole derivatives typically exhibit strong binding affinity to enzymes and receptors involved in critical biochemical pathways.

Mode of Action

The compound's mechanism involves modulation of enzyme activities and receptor interactions, which can lead to alterations in cellular signaling pathways. For instance, indole derivatives have been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication .

Biochemical Pathways

Research indicates that this compound may influence several key biochemical pathways:

  • Inflammatory Pathways : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Cell Cycle Regulation : It can induce apoptosis in cancer cells, affecting cell cycle progression.
  • Antioxidant Activity : This compound may also possess antioxidant properties, reducing oxidative stress in cells .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antiviral Activity :
    • A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase with IC50 values ranging from 0.13 to 6.85 μM. The structural modifications significantly enhanced the inhibitory effects compared to the parent compound .
  • Anticancer Properties :
    • Research has shown that indole derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound displayed significant cytotoxicity against human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Effects :
    • Indole derivatives have been reported to inhibit the production of inflammatory mediators such as TNF-α and IL-6. A specific study noted that certain analogs exhibited up to 89% inhibition of IL-6 at concentrations as low as 10 µg/mL .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
AntiviralInhibition of HIV integrase
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokines (TNF-α, IL-6)
AntioxidantReduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 1-methyl-1H-indole-2-carboxylate, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) Conversion of indole-2-carboxylic acid to its acid chloride using oxalyl chloride (SOCl₂) in dichloromethane under inert conditions, and (2) esterification with ethanol. Recrystallization from methanol yields high-purity crystals (>93% yield). Key considerations include maintaining stoichiometric ratios of reagents (e.g., 1.5 eq SOCl₂) and inert atmosphere to prevent side reactions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ester group (-COOEt) and methyl substitution at the indole 1-position.
  • X-Ray Crystallography : Reveals molecular planarity (r.m.s.d. = 0.028 Å for non-H atoms) and hydrogen-bonded dimeric packing in the solid state .
  • HPLC : Validates purity (>95%) post-recrystallization .

Q. How can recrystallization conditions be optimized to improve crystal quality for X-ray studies?

  • Methodological Answer : Slow evaporation from methanol at room temperature produces X-ray quality crystals. Key parameters include solvent polarity, controlled evaporation rate, and avoiding rapid cooling to minimize lattice defects .

Advanced Research Questions

Q. What strategies enable efficient derivatization of this compound for bioactive compound development?

  • Methodological Answer : Derivatives are synthesized via electrophilic substitution or cross-coupling reactions. For example, refluxing with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate (1:1.1 molar ratio) forms thiazole-indole hybrids. Reaction optimization includes solvent choice (polar aprotic for nucleophilic attacks) and temperature control (80–100°C) to balance yield and selectivity .

Q. How does computational modeling predict the solid-state packing and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations model hydrogen-bonded dimers observed in X-ray data (herringbone packing). These predict π-π stacking interactions and solubility trends. Molecular dynamics further assess solvent interactions, guiding solvent selection for synthesis .

Q. What mechanistic insights explain challenges in introducing substituents at the indole 1-position during synthesis?

  • Methodological Answer : Methylation at the 1-position requires nucleophilic substitution under basic conditions (e.g., NaH/MeI in DMF). Competing N-H acidity (pKa ~17) necessitates controlled base strength to avoid over-alkylation. Kinetic studies using varying alkyl halides and bases can map reactivity .

Q. How do electronic effects of substituents influence esterification efficiency in indole derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) at the 5-position reduce nucleophilicity of the carboxylate oxygen, requiring harsher conditions (e.g., DCC/DMAP coupling). Hammett plots correlate substituent σ values with esterification rates, guiding synthetic design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 1-methyl-1H-indole-2-carboxylate
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ethyl 1-methyl-1H-indole-2-carboxylate

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